ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Overview
Description
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . This compound is characterized by its unique spiro structure, which includes a 1,4-dioxaspiro[4.5]decane moiety. It is commonly used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate typically involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ethylene ketal . This intermediate is then subjected to further reactions, such as hydrazone formation and iodination, to yield the desired spiro compound . The reaction conditions often include the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the spiro structure .
Industrial Production Methods
Industrial production methods for ethyl 2-{1,4-dioxaspiro[4 the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The spiro structure allows for various substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, ethylene glycol, hydrazine, and iodine . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spiro derivatives, while substitution reactions can produce various substituted spiro compounds .
Scientific Research Applications
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can be compared with other spiro compounds, such as:
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate: A similar spiro compound with different substituents.
2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with similar spiro structures but different functional groups.
The uniqueness of this compound lies in its specific spiro structure and the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRKRWTYLZRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC12OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340797 | |
Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57133-55-8 | |
Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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